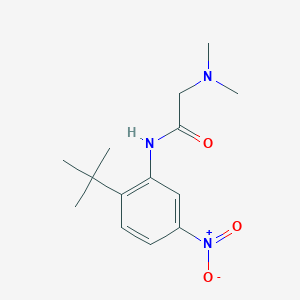
N-(2-tert-butyl-5-nitrophenyl)-2-(dimethylamino)acetamide
Cat. No. B8281194
M. Wt: 279.33 g/mol
InChI Key: RMVKPPZUGGCNJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531553B2
Procedure details


2-Bromo-N-(2-tert-butyl-5-nitro-phenyl)-acetamide (Step B, 80 g, 253 mmol) and K2CO3 (70 g, 506 mmol) were combined in a 3 L 3-neck round bottom flask fitted with a mechanical stirrer, N2(g) inlet, and pressure equalizing addition funnel. THF (1.75 L) was added and the mixture cooled to 0° C. under N2(g). N,N-Dimethylamine (400 mL of a 2 M solution in THF, 800 mmol) was added to the mixture through the pressure equalizing addition funnel over 30 min. The mixture was gradually warmed to RT with stirring overnight. The reaction was quenched by filtering under vacuum and concentrating the filtrate under reduced pressure. The recovered material was eluted through a 36×7 cm column of silica gel with 50% EtOAc:Hexanes giving a brown solid.
Quantity
80 g
Type
reactant
Reaction Step One



[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two



Identifiers


|
REACTION_CXSMILES
|
Br[CH2:2][C:3]([NH:5][C:6]1[CH:11]=[C:10]([N+:12]([O-:14])=[O:13])[CH:9]=[CH:8][C:7]=1[C:15]([CH3:18])([CH3:17])[CH3:16])=[O:4].C([O-])([O-])=O.[K+].[K+].[CH3:25][NH:26][CH3:27]>C1COCC1>[C:15]([C:7]1[CH:8]=[CH:9][C:10]([N+:12]([O-:14])=[O:13])=[CH:11][C:6]=1[NH:5][C:3](=[O:4])[CH2:2][N:26]([CH3:27])[CH3:25])([CH3:18])([CH3:17])[CH3:16] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
80 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C)(C)C
|
|
Name
|
|
|
Quantity
|
70 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
1.75 L
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
with stirring overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a mechanical stirrer, N2(g) inlet
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
addition funnel over 30 min
|
|
Duration
|
30 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was gradually warmed to RT
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was quenched
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
by filtering under vacuum
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating the filtrate under reduced pressure
|
WASH
|
Type
|
WASH
|
|
Details
|
The recovered material was eluted through a 36×7 cm column of silica gel with 50% EtOAc
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])NC(CN(C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
